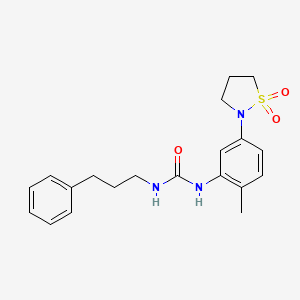
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea, also known as ENMD-2076, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis in Supramolecular Chemistry
Glycolurils, including compounds similar to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea, are used in supramolecular chemistry. These compounds serve as building blocks due to their pharmacological properties (antibacterial, nootropic, neurotropic agents, etc.), and their applications in the synthesis of explosives and gelators (Kravchenko, Baranov, & Gazieva, 2018).
Herbicidal Activity
Specific urea derivatives demonstrate significant herbicidal activity. The synthesis and structure-activity relationship of these compounds, including phenyl ureas, have been studied, showing promise in selective herbicidal applications (Zhou, Qiu, Feng, & Chen, 1999).
Applications in Organic Synthesis
Urea derivatives are used in organic synthesis, such as in conjugate additions to cinnamoyl derivatives. These reactions can yield products with multiple stereogenic centers, useful in the synthesis of complex organic molecules (Gaul & Seebach, 2002).
Catalytic Reactions
The compound's structure, similar to urea derivatives, has applications in catalytic reactions, such as oxidative carbonylation. This process is essential in synthesizing high-value molecules like oxamides and oxazolidinones from simple building blocks (Mancuso et al., 2015).
Antiparkinsonian and Neuroprotective Properties
Urea derivatives, especially phenyl ureas, have been evaluated for their antiparkinsonian activities and neuroprotective properties. They have shown effectiveness in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Neuropeptide Receptor Antagonism
Trisubstituted phenyl urea derivatives act as antagonists to neuropeptide receptors. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have potential applications in treating conditions related to neuropeptide receptor activities (Fotsch et al., 2001).
Catalysis in Organic Synthesis
The compound’s structure, similar to urea derivatives, can be used in catalysis for the synthesis of carbamates, ureas, and oxazolidinones, demonstrating versatility in organic synthesis (Peng et al., 2008).
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-10-11-18(23-13-6-14-27(23,25)26)15-19(16)22-20(24)21-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMLPBKHAVTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


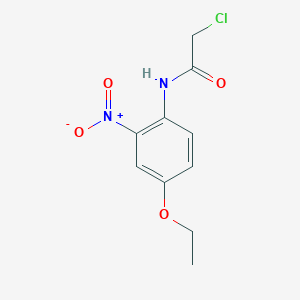
![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)
![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)
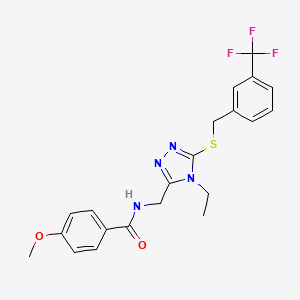

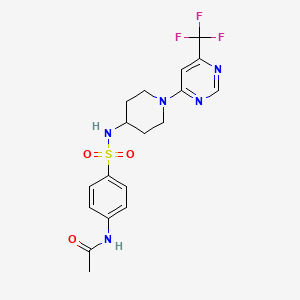

![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)
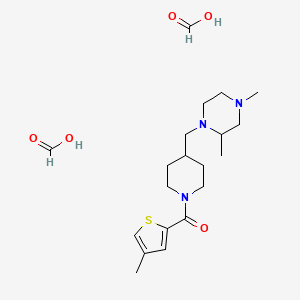
methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)
